Higher Lipophilicity (XLogP3-AA) of the Ethyl Ester Compared to the Methyl Ester Analog Impacts Extraction and Purification Workflows
The target ethyl ester exhibits a computed XLogP3-AA value of 2.7, compared to a predicted XLogP3-AA of approximately 2.2 for the methyl ester analog (CAS 118427-35-3). This difference arises from the additional methylene unit in the ethyl ester [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | Methyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate (CAS 118427-35-3): predicted ~2.2 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) [1]; Methyl ester value estimated from fragment-based prediction. |
Why This Matters
Higher logP improves partitioning into organic solvents during extractive workup, potentially increasing isolated yields for multi-step syntheses that rely on liquid-liquid extraction.
- [1] PubChem. Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate. Compound Summary CID 3576811. XLogP3-AA: 2.7. View Source
